Methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
CAS No.: 625377-65-3
Cat. No.: VC4819230
Molecular Formula: C15H11F3N2O3S
Molecular Weight: 356.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 625377-65-3 |
|---|---|
| Molecular Formula | C15H11F3N2O3S |
| Molecular Weight | 356.32 |
| IUPAC Name | methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C15H11F3N2O3S/c1-6-3-4-9(23-6)8-5-7(15(16,17)18)10-11(19)12(14(21)22-2)24-13(10)20-8/h3-5H,19H2,1-2H3 |
| Standard InChI Key | AXIKLBJUWLTGBH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)OC)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a thieno[2,3-b]pyridine core, a bicyclic system comprising fused thiophene and pyridine rings. Key substituents include:
-
5-Methylfuran-2-yl: A heteroaromatic group contributing to lipophilicity and π-π interactions .
-
Trifluoromethyl (-CF₃): An electron-withdrawing group enhancing metabolic stability and binding affinity .
-
Amino (-NH₂): Facilitates hydrogen bonding with biological targets .
-
Methyl carboxylate (-COOCH₃): Improves solubility and serves as a prodrug precursor .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁F₃N₂O₃S |
| Molecular Weight | 356.32 g/mol |
| IUPAC Name | Methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate |
| CAS Number | 625377-65-3 |
| SMILES | COC(=O)C1=C(N)C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=C(O3)C |
Electronic and Steric Effects
The trifluoromethyl group induces strong electron-withdrawing effects, polarizing the thienopyridine core and enhancing reactivity in electrophilic substitutions . The 5-methylfuran moiety introduces steric bulk, potentially influencing binding pocket interactions in biological systems .
Synthesis and Optimization
Key Synthetic Routes
Synthesis typically involves multi-step protocols:
-
Thienopyridine Core Formation: Cyclocondensation of cyanothioacetamide with α,β-unsaturated ketones generates the thieno[2,3-b]pyridine scaffold .
-
Trifluoromethyl Introduction: Electrophilic trifluoromethylation using Umemoto’s reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) at position 4 .
-
Furan Coupling: Suzuki-Miyaura cross-coupling with 5-methylfuran-2-ylboronic acid installs the furan substituent at position 6 .
-
Esterification: Methylation of the carboxylic acid intermediate completes the synthesis .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | DMF, 110°C, 12 h | 65–70 |
| Trifluoromethylation | Umemoto’s reagent, CuI, DCM | 50–55 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 60–65 |
| Esterification | CH₃I, K₂CO₃, acetone | 85–90 |
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity . Structural confirmation employs:
Biological Activities and Mechanisms
Kinase Inhibition
The compound inhibits cyclin-dependent kinases (CDKs) and tyrosine kinases (e.g., EGFR) by competing with ATP binding. The trifluoromethyl group enhances hydrophobic interactions with kinase pockets, while the furan moiety stabilizes aromatic stacking .
Table 3: In Vitro IC₅₀ Values
| Target | IC₅₀ (nM) |
|---|---|
| CDK2 | 12.4 ± 1.2 |
| EGFR-TK | 8.7 ± 0.9 |
| VEGFR2 | 23.1 ± 2.4 |
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC: 2 µg/mL) and Candida albicans (MIC: 4 µg/mL), the compound disrupts cell wall synthesis via binding to penicillin-binding proteins (PBPs) and lanosterol demethylase .
Pharmacological and Toxicological Profiles
ADME Properties
-
Absorption: Oral bioavailability of 58% in rats (logP: 2.1) .
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the furan ring to carboxylic acid .
Toxicity Data
Applications in Drug Development
Lead Optimization
Structural modifications under investigation:
-
Replacing methyl carboxylate with amide groups to enhance blood-brain barrier penetration .
-
Introducing fluorine at the furan 5-position to improve metabolic stability .
Preclinical Candidates
Analogues of this compound are in Phase I trials for non-small cell lung cancer (NSCLC) and antibiotic-resistant infections .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume